molecular formula C8H10FN B1330211 1-(4-Fluorophenyl)ethanamine CAS No. 403-40-7

1-(4-Fluorophenyl)ethanamine

Cat. No.: B1330211
CAS No.: 403-40-7
M. Wt: 139.17 g/mol
InChI Key: QGCLEUGNYRXBMZ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)ethanamine is an organic compound with the chemical formula C8H10FN. It is a chiral molecule, meaning it has non-superimposable mirror images, and it exists as two enantiomers. This compound is characterized by the presence of a fluorine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity. It is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)ethanamine can be synthesized through several methods. One common approach involves the reduction of 1-(4-fluorophenyl)ethanone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method involves the reductive amination of 4-fluoroacetophenone with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of 4-fluoroacetophenone using a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method is preferred for large-scale production due to its efficiency and high yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 1-(4-fluorophenyl)ethanone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to 1-(4-fluorophenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halides or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: 1-(4-Fluorophenyl)ethanone.

    Reduction: 1-(4-Fluorophenyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis and the study of stereochemistry.

    Biology: The compound is used in the development of fluorescent probes and markers due to the presence of the fluorine atom, which enhances its photophysical properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems. For example, it may act as a ligand for certain receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

1-(4-Fluorophenyl)ethanamine can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)ethanamine: Similar in structure but with a chlorine atom instead of fluorine. The presence of chlorine affects its reactivity and binding properties.

    1-(4-Bromophenyl)ethanamine: Contains a bromine atom, which influences its chemical behavior and applications.

    1-(4-Methylphenyl)ethanamine: Has a methyl group, leading to different steric and electronic effects compared to the fluorine-substituted compound.

Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity, metabolic stability, and enhanced binding affinity to biological targets. These characteristics make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(4-fluorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCLEUGNYRXBMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960739
Record name 1-(4-Fluorophenyl)ethan-1-amine
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Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

403-40-7
Record name 1-(4-Fluorophenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=403-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-alpha-methylbenzylamine
Source ChemIDplus
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Record name 1-(4-Fluorophenyl)ethan-1-amine
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Record name 4-fluoro-α-methylbenzylamine
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Record name 1-(4-Fluorophenyl)ethylamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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